molecular formula C10H10N2O2S B129196 (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 159222-24-9

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No.: B129196
CAS No.: 159222-24-9
M. Wt: 222.27 g/mol
InChI Key: MCMIGLPXWPOCTD-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group and a sulfanyl-acetic acid moiety, which contributes to its unique chemical properties.

Scientific Research Applications

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” are not specified in the available information. It is recommended to handle this compound with the usual precautions for handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl-Acetic Acid Moiety: The final step involves the introduction of the sulfanyl-acetic acid group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-Bromo-1H-benzimidazole
  • 2-Chlorobenzimidazole

Uniqueness

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the sulfanyl-acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMIGLPXWPOCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355307
Record name [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159222-24-9
Record name [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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